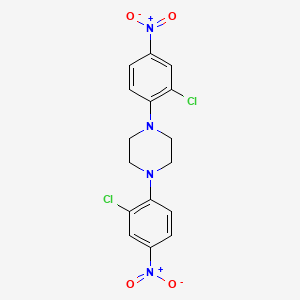

1,4-Bis(2-chloro-4-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14Cl2N4O4 |

|---|---|

Molecular Weight |

397.2 g/mol |

IUPAC Name |

1,4-bis(2-chloro-4-nitrophenyl)piperazine |

InChI |

InChI=1S/C16H14Cl2N4O4/c17-13-9-11(21(23)24)1-3-15(13)19-5-7-20(8-6-19)16-4-2-12(22(25)26)10-14(16)18/h1-4,9-10H,5-8H2 |

InChI Key |

WRAWEKPXIMMARG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide to Bis-Substituted Nitroaryl Piperazine Derivatives

Executive Summary: The Nitroaryl Piperazine Scaffold

Bis-substituted nitroaryl piperazine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a central piperazine core flanked by two substituents, at least one of which is a nitroaromatic moiety. These compounds have garnered significant attention due to their dual functionality: the piperazine ring provides favorable pharmacokinetic properties (solubility, bioavailability), while the nitroaryl group acts as a "warhead"—often serving as a prodrug activated by bacterial nitroreductases or as an electrophilic center for covalent interactions.

This guide dissects the synthesis, structure-activity relationships (SAR), and therapeutic mechanisms of these derivatives, with a specific focus on their application in treating drug-resistant infectious diseases (M. tuberculosis, MRSA) and oncology.

Chemical Classification & Structural Logic

To navigate the literature effectively, we categorize "bis-substituted" derivatives into three distinct structural classes based on the substitution pattern at the

| Class | Structure Description | Key Therapeutic Utility |

| Type I: Symmetric 1,4-Bis(nitroaryl) | Piperazine core with identical nitroaryl groups at | Antimicrobial: High lipophilicity; membrane disruption. |

| Type II: Asymmetric 1,4-Disubstituted | Antitubercular (TB): Optimized prodrugs (e.g., Nitrofuranyl piperazines).[2] | |

| Type III: Bis-Piperazine Dimers | Two nitroaryl-piperazine units linked by an alkyl or ether spacer. | Anticancer/MDR Reversal: Bivalent interaction with receptors or DNA intercalation. |

Synthetic Strategies: The Paradigm

The construction of nitroaryl piperazines relies heavily on Nucleophilic Aromatic Substitution (

Mechanism of Synthesis

The reaction proceeds via the formation of a Meisenheimer complex. The basicity of the piperazine nitrogen attacks the carbon ipso to the leaving group (usually Halogen: F > Cl > Br).

Critical Process Parameter (CPP):

-

Leaving Group: Fluorine is the most reactive due to high electronegativity stabilizing the transition state, though Chlorine is often used for cost efficiency.

-

Base: Anhydrous

is standard. Stronger bases can cause side reactions with the nitro group. -

Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are essential to solvate the cation and leave the piperazine nucleophile "naked" and reactive.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for symmetric bis-nitroaryl piperazines via nucleophilic aromatic substitution.[1][3]

Therapeutic Mechanisms & Biological Activity[4][5][6]

Antitubercular Activity: The Prodrug Activation Pathway

Asymmetric nitroaryl piperazines (specifically nitrofuranyl derivatives like HC2210) function as prodrugs.[2] They are inactive until reduced by specific mycobacterial enzymes.

-

Target: Mycobacterium tuberculosis (Mtb) and Mycobacterium abscessus (Mab).[2]

-

Enzyme: Deazaflavin-dependent nitroreductase (Ddn) and

-dependent systems.[2] -

Mechanism: The nitro group is reduced to a hydroxylamine or nitroso intermediate. These reactive species release Nitric Oxide (NO) or generate reactive oxygen species (ROS) that damage bacterial DNA and proteins.

-

Selectivity: Mammalian cells lack these specific

-dependent nitroreductases, providing a high therapeutic index.

Antimicrobial & Efflux Pump Inhibition

Symmetric bis(nitroaryl) derivatives often exhibit broad-spectrum activity against Gram-positive bacteria (e.g., MRSA).

-

Mechanism: The lipophilic "dumbbell" shape allows insertion into the bacterial cell membrane, disrupting integrity.

-

Efflux Inhibition: Some bis-piperazines act as efflux pump inhibitors (EPIs), restoring the sensitivity of resistant bacteria to standard antibiotics (e.g., reversing ciprofloxacin resistance in S. aureus).

Visualization: Mechanism of Action (Prodrug Activation)

Figure 2: Mechanism of action for nitroaryl piperazine prodrugs in Mycobacteria.

Experimental Protocols

Synthesis of 1,4-Bis(4-nitrophenyl)piperazine

This protocol yields the symmetric Type I derivative.[1]

Materials:

-

Piperazine (anhydrous)

-

1-Chloro-4-nitrobenzene

-

Potassium Carbonate (

, anhydrous) -

Dimethylformamide (DMF)

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (10 mmol) and 1-Chloro-4-nitrobenzene (22 mmol) in DMF (20 mL) .

-

Base Addition: Add

(30 mmol) . The excess base is crucial to neutralize the HCl generated. -

Reaction: Heat the mixture to 100–110°C for 8–12 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear.

-

Work-up: Cool the reaction mixture to room temperature. Pour slowly into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash copiously with water (to remove DMF and salts), and dry. Recrystallize from Ethanol or Glacial Acetic Acid to yield yellow needles.

-

Validation:

-

Melting Point: Expect >260°C.

-

1H NMR (DMSO-d6): Look for piperazine protons (singlet/multiplet at ~3.5 ppm) and aromatic protons (two doublets characteristic of para-substitution).[3]

-

Minimum Inhibitory Concentration (MIC) Assay

Standard protocol for evaluating antimicrobial potency.

Protocol:

-

Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate. Final concentrations typically range from 0.5 to 128

g/mL. -

Inoculation: Add bacterial suspension (S. aureus or M. tuberculosis) adjusted to

CFU/mL to each well. -

Incubation:

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (Alamar Blue) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the bis-substituted nitroaryl piperazine core affect biological activity.

| Structural Domain | Modification | Effect on Activity |

| Nitro Group Position | Para (4-position) | Optimal. Maximizes resonance stabilization and reduction potential for prodrug activation. |

| Ortho (2-position) | Reduces activity due to steric hindrance, but may improve stability against metabolic degradation. | |

| Aryl Substituents | Electron-Withdrawing (e.g., Cl, F) | Increases Potency. Enhances lipophilicity and facilitates cellular uptake. Fluorine often improves metabolic stability. |

| Piperazine Core | Methylation (2-Me, 3-Me) | Decreases Potency. Steric bulk on the ring often interferes with target binding or planarity. |

| Linker (Type III) | Alkyl Chain Length ( | Variable. Medium chains ( |

References

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors. BMC Chemistry. (2024). 8[1][2][3][5][6][9][10][11]

-

Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Nature Communications. (2025). 2[1][2][3][5][6][10][11]

-

New bis-piperazine derivatives: synthesis, characterization, and antimicrobial activity. Turkish Journal of Chemistry. (2021). 3[3][6]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety. Molecules. (2022). 10[3][6][11]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. (2017). 12[1][2][3][5][6][10][11]

-

1,4-bis(2-chloro-4-nitrophenyl)piperazine Compound Summary. ChemDiv. (2026). 13[1][2][3][5][6][10][11]

Sources

- 1. cscanada.net [cscanada.net]

- 2. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Compound 1,4-bis(2-chloro-4-nitrophenyl)piperazine - Chemdiv [chemdiv.com]

An In-depth Technical Guide to Mono- and Bis-Substituted Aryl Piperazines: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Abstract

The aryl piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents.[1] This guide provides a comprehensive technical overview of mono- and bis-substituted aryl piperazines, classes of compounds that have demonstrated profound effects on the central nervous system (CNS). We will delve into the nuanced differences in their synthesis, explore the structure-activity relationships (SAR) that govern their pharmacological profiles, and discuss their applications in drug development, with a particular focus on their roles as modulators of serotonergic and dopaminergic receptors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile molecules.

Introduction: The Prominence of the Aryl Piperazine Core

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility.[2] When one of these nitrogens is appended to an aryl group, the resulting N-arylpiperazine moiety becomes a powerful pharmacophore, capable of engaging with a wide array of biological targets.[2] This scaffold is particularly effective in targeting G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, making it a foundational element in the design of drugs for psychiatric and neurological disorders.[1]

The versatility of the aryl piperazine structure allows for extensive chemical modification at both the N1 and N4 positions of the piperazine ring. This modularity enables the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties.[1] This guide will specifically address the strategic implications of mono- versus bis-substitution on the aryl ring, a key determinant of a compound's ultimate pharmacological effect.

Synthetic Strategies: Accessing Mono- and Bis-Substituted Scaffolds

The synthesis of aryl piperazines is a well-established yet evolving field, with modern catalytic methods offering significant advantages in terms of efficiency and substrate scope.

Synthesis of Mono-Substituted Aryl Piperazines

The most prevalent and robust method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination .[3][4][5] This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route for the formation of the crucial C-N bond between an aryl halide and the piperazine nitrogen.[3][6]

The choice of palladium catalyst, phosphine ligand, and base is critical for optimizing the reaction conditions and accommodating a wide range of functional groups on both the aryl halide and the piperazine.[3][4] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this transformation to include less reactive aryl chlorides.[6]

Visualizing the Buchwald-Hartwig Amination:

Caption: Generalized scheme of the Buchwald-Hartwig amination for N-arylpiperazine synthesis.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) flushed flask, add the aryl halide (1.0 eq), piperazine (1.2-2.0 eq), palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and phosphine ligand (e.g., XPhos, 2-10 mol%).

-

Solvent and Base: Add a suitable anhydrous solvent (e.g., toluene, dioxane) followed by a strong base (e.g., sodium tert-butoxide, 1.5-2.5 eq).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Synthesis of Bis-Substituted Aryl Piperazines

The synthesis of bis-substituted aryl piperazines, particularly those with two different aryl groups (N,N'-diarylpiperazines), presents a greater synthetic challenge due to the potential for statistical mixtures of products. Selective N-arylation or N,N'-diarylation can be achieved through careful control of reaction conditions and the use of protecting group strategies.[7]

One approach involves the mono-N-arylation of piperazine, followed by a second, distinct arylation reaction. Alternatively, a nickel-catalyzed approach has shown good selectivity for the mono-arylation of piperazine with aryl chlorides, providing a pathway to unsymmetrical bis-substituted derivatives.[7]

Structure-Activity Relationships (SAR): The Impact of Substitution Patterns

The substitution pattern on the aryl ring profoundly influences the pharmacological profile of aryl piperazines. These modifications can alter the compound's affinity for its target receptors, its selectivity between different receptor subtypes, and its functional activity (e.g., agonist, antagonist, or partial agonist).

Mono-Substituted Aryl Piperazines

In many CNS-active aryl piperazines, a single substituent on the aryl ring is crucial for high-affinity binding. For example, in a series of 5-HT1A receptor ligands, ortho- and meta-substituents on the phenyl ring were found to be important for affinity.[8][9] The electronic nature of the substituent can also play a role, with electron-withdrawing or electron-donating groups influencing the interaction with the receptor binding pocket.[9]

Bis-Substituted Aryl Piperazines

The introduction of a second substituent on the aryl ring can lead to significant changes in pharmacology. This is exemplified by the atypical antipsychotic aripiprazole , which features a dichlorophenyl group.[10][11][12] This substitution pattern contributes to its unique "dopamine-serotonin system stabilizer" profile, characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[10][11][12]

The additional substituent can provide further points of interaction within the receptor binding site, potentially increasing affinity or altering the conformational changes induced upon binding, thereby modulating the functional response.

Comparative Receptor Binding Affinities (Ki, nM) of Representative Aryl Piperazines

| Compound | Substitution | 5-HT1A | 5-HT2A | D2 | Reference |

| Buspirone Analog | Mono (o-OCH3) | High | Moderate | Low | [8] |

| Aripiprazole | Bis (2,3-dichloro) | 5-30 | 5-30 | High | [10][11] |

This table provides a generalized comparison. Specific Ki values can vary depending on the experimental conditions.

Visualizing the Pharmacological Impact of Substitution:

Caption: Conceptual diagram illustrating the differential receptor interactions of mono- vs. bis-substituted aryl piperazines.

Analytical Characterization

The unambiguous characterization of synthesized mono- and bis-substituted aryl piperazines is essential for ensuring their purity and structural integrity. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Workflow:

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure, including the substitution pattern on the aryl ring and the connectivity of the piperazine moiety.[15][16]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for definitive molecular formula determination.[15]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy.

Therapeutic Applications and Future Directions

The differential pharmacology of mono- and bis-substituted aryl piperazines has led to their development for a wide range of CNS disorders.

-

Mono-substituted aryl piperazines are common in anxiolytics and antidepressants, often acting as selective 5-HT1A receptor agonists or partial agonists.[8]

-

Bis-substituted aryl piperazines , such as aripiprazole, have revolutionized the treatment of schizophrenia and bipolar disorder with their unique polypharmacology.[12][17]

The modular nature of the aryl piperazine scaffold continues to make it an attractive starting point for the design of novel therapeutics.[1] Future research will likely focus on developing compounds with even more refined pharmacological profiles, such as biased agonists that selectively activate specific downstream signaling pathways, to maximize therapeutic efficacy while minimizing side effects.

Conclusion

The distinction between mono- and bis-substituted aryl piperazines is not merely a structural curiosity but a critical design element in modern medicinal chemistry. The strategic placement of one or two substituents on the aryl ring allows for the precise modulation of a compound's interaction with its biological targets, leading to distinct and often clinically valuable pharmacological profiles. A thorough understanding of the synthesis, SAR, and analytical characterization of these compounds is paramount for the continued development of innovative therapeutics for a host of challenging diseases.

References

-

Shapiro, D.A., Renock, S., Gay, E., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411). [Link]

-

Shapiro, D.A., Renock, S., Gay, E., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411). [Link]

-

Conti, P., Cilibrizzi, A., De Luca, L., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

-

Chaudhary, P., Kumar, R., & Verma, A. K. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

-

Luque, F. J., Pérez, M., Oyarzábal, J., et al. (2000). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A and α1 Receptor Affinity. Journal of Medicinal Chemistry, 43(5), 917-926. [Link]

-

López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

-

Nagai, T., Murai, T., & Kapur, S. (2016). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 7(9), 1176-1186. [Link]

-

Pérez, M., Castellà, J., Oyarzábal, J., et al. (2005). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Journal of Medicinal Chemistry, 48(5), 1477-1491. [Link]

-

Goodnick, P. J. (2007). Aripiprazole: an appraisal of the translation of complex receptor effects into clinical outcomes. Expert Review of Neurotherapeutics, 7(1), 33-42. [Link]

-

Wikipedia. (n.d.). Aripiprazole. [Link]

-

Qi, Y., Chen, J., Li, Y., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 961556. [Link]

-

Conti, P., Cilibrizzi, A., De Luca, L., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

-

Conti, P., Cilibrizzi, A., De Luca, L., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. [Link]

-

Musio, B., De Luca, L., & Rossi, M. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6939. [Link]

-

Surana, A., & Gupta, A. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(21), 3649-3651. [Link]

-

Faron, K., & Bojarski, A. J. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(12), 4697. [Link]

-

Jones, C. M., & Miller, K. D. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

Bari, D. G., & Kumar, A. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4473-4481. [Link]

-

Zhan, Y., Chen, J., Li, Y., et al. (2024). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 12, 1364531. [Link]

-

Kuchař, M., & Dvořáková, L. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]

-

Butini, S., Gemma, S., Campiani, G., et al. (2010). Discovery of Bishomo(hetero)arylpiperazines as Novel Multifunctional Ligands Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors. Journal of Medicinal Chemistry, 53(11), 4475-4479. [Link]

-

Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

-

Lai, L. L., Wang, E., & Luh, T. Y. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride. Synthesis, 2001(3), 361-363. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Zhang, M., Johnson, D. S., He, J., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6774-6778. [Link]

-

Romero, D. L., Morge, R. A., Biles, C., et al. (1993). Discovery, Synthesis, and Bioactivity of Bis(heteroaryl)piperazines. 1. A Novel Class of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 36(10), 1505-1508. [Link]

-

Bari, D. G., & Kumar, A. (2020). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. [Link]

-

Sadek, B., Popović-Nikolić, M., Čudina, O., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(1), 103513. [Link]

-

El-Malah, A. A., & El-Gamal, M. I. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6032. [Link]

-

Surana, A., & Gupta, A. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

-

Karimi-Jaberi, Z., & Pooladian, B. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163-19192. [Link]

-

Cilibrizzi, A., De Luca, L., & Musio, B. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Chemistry Proceedings, 14(1), 93. [Link]

-

Szabó, D., Wölfling, J., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1158-1164. [Link]

-

Slideshare. (n.d.). “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners”. [Link]

-

Beletskaya, I. P., & Bessmertnykh, A. G. (1998). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 39(42), 7779-7782. [Link]

-

El-Malah, A. A., & El-Gamal, M. I. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Molecules, 26(19), 6032. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. [Link]

-

Ney, J. E., & Wolfe, J. P. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(18), 3551-3554. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology | RTI [rti.org]

- 12. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists [frontiersin.org]

- 16. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 17. Aripiprazole - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine via SNAr reaction

An Application Note and Protocol for the Synthesis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine via SNAr Reaction

Abstract

This document provides a detailed protocol and scientific background for the synthesis of 1,4-bis(2-chloro-4-nitrophenyl)piperazine, a symmetrically substituted diarylpiperazine. The synthesis is achieved through a double Nucleophilic Aromatic Substitution (SNAr) reaction between piperazine and 2,4-dinitrochlorobenzene. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development. It offers an in-depth explanation of the SNAr mechanism, a step-by-step experimental procedure, and the rationale behind the selection of reagents and conditions.

Introduction: The Significance of 1,4-Diarylpiperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its unique 1,4-dinitrogen arrangement allows for the tuning of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1][2] Specifically, 1,4-diarylpiperazine derivatives are integral components of molecules exhibiting a wide spectrum of biological activities, including anticancer, antipsychotic, and antimicrobial properties.[3][4][5][6][7]

The target molecule, 1,4-bis(2-chloro-4-nitrophenyl)piperazine[8], is a valuable intermediate for the synthesis of more complex pharmaceutical agents. Its preparation via the Nucleophilic Aromatic Substitution (SNAr) reaction serves as an excellent case study for a fundamental C-N bond-forming strategy that is widely employed in the synthesis of aromatic amines.[9]

Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Aromatic rings are typically electron-rich and thus react with electrophiles. However, under specific conditions, they can become susceptible to attack by nucleophiles.[10][11] The SNAr reaction is a powerful method for substituting a leaving group on an aromatic ring with a nucleophile, proceeding through a distinct addition-elimination mechanism.[12][13][14]

Key Requirements for a Successful SNAr Reaction:

-

An Electron-Deficient Aromatic Ring: The reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[10] These groups reduce the electron density of the ring, making it more electrophilic and thus more susceptible to nucleophilic attack.[15]

-

Strategic Placement of EWGs: The EWGs must be positioned ortho or para to the leaving group.[11][15] This specific orientation allows for the effective delocalization and stabilization of the negative charge in the reaction intermediate through resonance.[11][13] In our target synthesis, the nitro groups (-NO₂) at the C4 (para) position are the primary activating groups.

-

A Good Leaving Group: The group being substituted, typically a halide, must be able to depart with its electron pair. While fluoride is often the most reactive leaving group in SNAr reactions due to its high electronegativity which inductively activates the ring for attack, chloride is also highly effective and commonly used.[10][12][16]

-

A Potent Nucleophile: The attacking species must have a lone pair of electrons and be sufficiently nucleophilic to attack the electron-poor ring. Piperazine, a secondary diamine, is an excellent nucleophile for this transformation.[17]

The reaction proceeds in two main steps:

-

Step 1 (Addition): The nucleophile (piperazine) attacks the carbon atom bearing the leaving group (ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[10][12] This is typically the rate-determining step of the reaction.[12] The negative charge of this complex is delocalized onto the electron-withdrawing nitro groups.

-

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride). This step is generally fast.

Since piperazine has two nucleophilic nitrogen atoms and the reaction uses two equivalents of the electrophile, this process occurs sequentially at both ends of the piperazine molecule to yield the final 1,4-disubstituted product.

Caption: Figure 1: SNAr Mechanism for Disubstitution

Experimental Application Note

This section outlines a robust and reproducible protocol for the synthesis of 1,4-bis(2-chloro-4-nitrophenyl)piperazine.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 1.0 | 0.86 g | Hygroscopic, handle quickly. |

| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 2.1 | 4.25 g | Toxic and skin irritant. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 3.45 g | Anhydrous, finely powdered. |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | 100 mL | Anhydrous solvent. |

| Deionized Water | H₂O | 18.02 | - | As needed | For work-up. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | As needed | For recrystallization. |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Nitrogen or Argon inlet

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Protocol

Caption: Figure 2: Experimental Workflow

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas to prevent moisture from entering.

-

Initial Charging: To the flask, add piperazine (0.86 g, 10 mmol) and finely powdered potassium carbonate (3.45 g, 25 mmol). Add 100 mL of anhydrous acetonitrile.

-

Rationale: Potassium carbonate is a non-nucleophilic base used to neutralize the HCl that is cogenerated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction.[17]

-

-

Addition of Electrophile: While stirring, add 1-chloro-2,4-dinitrobenzene (4.25 g, 21 mmol) to the suspension. A slight excess of the electrophile ensures the complete disubstitution of piperazine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Maintain this temperature for 8-12 hours.

-

Rationale: Elevated temperatures are required to provide sufficient activation energy for the nucleophilic attack on the deactivated aromatic ring. The reaction time is an estimate and should be confirmed by monitoring.

-

-

Reaction Monitoring (Optional but Recommended): Periodically check the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine or mono-substituted intermediate is no longer visible.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 300 mL of cold deionized water with stirring. A yellow precipitate should form immediately.

-

Rationale: The organic product is insoluble in water, causing it to precipitate out while the inorganic salts (KCl, excess K₂CO₃) remain dissolved in the aqueous phase.

-

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove any residual salts.

-

Purification: Purify the crude product by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The desired product should be highly soluble in the hot solvent and poorly soluble in the cold solvent, allowing impurities to remain in the solution (mother liquor).

-

-

Drying and Characterization: Dry the final product in a vacuum oven at 50-60°C to a constant weight. Characterize the product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Safety and Handling

-

1-Chloro-2,4-dinitrobenzene is toxic, a skin irritant, and a suspected mutagen. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

All waste materials should be disposed of according to institutional safety guidelines.

Conclusion

This application note details a reliable and well-understood method for synthesizing 1,4-bis(2-chloro-4-nitrophenyl)piperazine using the SNAr reaction. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively utilize this protocol to produce this valuable building block for applications in drug discovery and materials science. The principles outlined herein are broadly applicable to the synthesis of other N-aryl derivatives.

References

- Filo. (2025, November 15).

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 27, 2026, from [Link]

-

Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Institute of Science, Nagpur. (n.d.).

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved February 27, 2026, from [Link]

-

Cheng, L., et al. (2025). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications.[Link]

-

Takeda Pharmaceutical Company. (2017, April 27). Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. Journal of Medicinal Chemistry.[Link]

- Wordpress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents.

-

PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Organic Chemistry.[Link]

-

CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

-

ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. [Link]

- Scanned Document. (n.d.).

-

Prasad, S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications.[Link]

-

ResearchGate. (n.d.). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Retrieved February 27, 2026, from [Link]

-

PubMed. (2017, April 1). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry.[Link]

- ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

-

MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

- Google Patents. (n.d.). US2919275A - Purification of piperazine.

-

MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

- RSC Publishing. (2025, August 4).

-

MDPI. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. [Link]

-

Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. 23(11), 3955-3962. [Link]

- Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.

- ResearchGate. (2025, August 9).

-

Scribd. (n.d.). SNAr Synthesis of 2,4-DNP. Retrieved February 27, 2026, from [Link]

-

NCBI. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives... Retrieved February 27, 2026, from [Link]

-

YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

- MDPI. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

- Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.

-

PubChemLite. (n.d.). Piperazine 1,4-bis(4-(2-(3-nitrophenyl)-4-oxo-3(4h)-quinazolinyl)benzoate). Retrieved February 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 3. Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound 1,4-bis(2-chloro-4-nitrophenyl)piperazine - Chemdiv [chemdiv.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. longdom.org [longdom.org]

- 12. iscnagpur.ac.in [iscnagpur.ac.in]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 15. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]

- 16. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Synthesis Protocol: 1-(3-chloro-4-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive, detailed protocol for the synthesis of 1-(3-chloro-4-nitrophenyl)piperazine through the nucleophilic aromatic substitution (SNAr) reaction of piperazine with 3,4-dichloronitrobenzene. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the scientific principles underlying the procedural steps, ensuring safety, reproducibility, and high yield. The protocol integrates self-validating checkpoints and is grounded in authoritative chemical principles.

Scientific Principles: Understanding the SNAr Reaction

The synthesis of 1-(3-chloro-4-nitrophenyl)piperazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction is feasible due to the electron-deficient nature of the 3,4-dichloronitrobenzene ring, which is a direct consequence of the potent electron-withdrawing nitro group (-NO₂). This group activates the aromatic ring for attack by a nucleophile, in this case, piperazine.

The reaction proceeds through a two-step addition-elimination mechanism.[1][2]

-

Nucleophilic Attack: The nitrogen atom of piperazine attacks the carbon atom bearing the chloro group at the 4-position (para to the nitro group). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate is delocalized onto the nitro group, which is a critical factor for its stability.[1][2]

-

Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.

The regioselectivity of the reaction, with piperazine preferentially substituting the chlorine at the 4-position, is due to the superior resonance stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the ortho or para position relative to the electron-withdrawing group.[1][2]

Reagents and Materials

Table 1: Reagent Specifications

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Recommended Supplier |

| Piperazine | 110-85-0 | 86.14 | ≥99% | Sigma-Aldrich |

| 3,4-Dichloronitrobenzene | 99-54-7 | 192.02 | ≥98% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous, ≥99.9% | J.T. Baker |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |

| Hexane | 110-54-3 | 86.18 | ACS Grade | VWR |

| Deionized Water | 7732-18-5 | 18.02 | High Purity | Millipore |

Safety Precautions: 3,4-Dichloronitrobenzene is toxic and an irritant.[3] Piperazine is corrosive. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Detailed Experimental Protocol

This protocol is designed for a 25 mmol scale synthesis.

Reaction Setup

-

Glassware Preparation: All glassware, including a 250 mL three-neck round-bottom flask, a reflux condenser, a thermometer, and a magnetic stir bar, must be thoroughly dried in an oven at 120 °C for a minimum of four hours and cooled under a stream of dry nitrogen or in a desiccator.

-

Reagent Charging:

-

To the reaction flask, add 3,4-dichloronitrobenzene (4.80 g, 25 mmol).

-

Add piperazine (4.31 g, 50 mmol, 2.0 equivalents). A two-fold excess of piperazine is employed to drive the reaction towards the monosubstituted product and minimize the formation of the disubstituted byproduct.

-

Add anhydrous potassium carbonate (6.91 g, 50 mmol, 2.0 equivalents). Potassium carbonate acts as a base to scavenge the hydrochloric acid (HCl) formed during the reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic.[4][5][6][7][8]

-

Add 100 mL of anhydrous dimethyl sulfoxide (DMSO). DMSO is a polar aprotic solvent that effectively solvates the potassium cation, thereby increasing the reactivity of the carbonate base and facilitating the SNAr reaction.

-

-

Apparatus Assembly: Fit the flask with the reflux condenser, thermometer, and a nitrogen inlet. Ensure a gentle flow of water through the condenser.

Reaction Execution

-

Heating and Stirring: Immerse the flask in a heating mantle placed on a magnetic stirrer. Commence vigorous stirring to ensure a homogeneous suspension.

-

Temperature Control: Heat the reaction mixture to a constant internal temperature of 100-110 °C. This temperature provides sufficient thermal energy to overcome the activation barrier of the reaction.

-

Reaction Monitoring (Self-Validating Checkpoint): Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

TLC System: Use a mobile phase of 7:3 hexane:ethyl acetate.

-

Procedure: Every 60 minutes, withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting material. The reaction is considered complete upon the disappearance of the 3,4-dichloronitrobenzene spot. The reaction typically takes 4-8 hours.

-

Product Isolation and Work-up

-

Cooling: Upon completion, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into 500 mL of ice-cold deionized water with stirring. The product will precipitate as a yellow solid.

-

Filtration: Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 100 mL portions of deionized water to remove residual DMSO and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification

-

Recrystallization: The crude product can be purified by recrystallization from ethanol or isopropanol to yield a high-purity crystalline solid.

-

Dissolve the crude solid in a minimal amount of the boiling solvent.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Characterization

The identity and purity of the synthesized 1-(3-chloro-4-nitrophenyl)piperazine should be confirmed using the following analytical techniques:

-

Melting Point: Compare the measured melting point with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of 1-(3-chloro-4-nitrophenyl)piperazine.

Diagram 2: SNAr Mechanism

Caption: The addition-elimination mechanism of the SNAr reaction.

Troubleshooting Guide

Table 2: Common Issues and Solutions

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | Impure or wet reagents/solvent | Ensure the use of anhydrous reagents and solvents. Thoroughly dry all glassware. |

| Insufficient temperature | Verify the internal reaction temperature is within the 100-110 °C range. | |

| Low Product Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |

| Product loss during work-up | Ensure complete precipitation by using ice-cold water and allowing sufficient time for precipitation. | |

| Formation of Byproducts | Di-substitution of piperazine | Maintain the recommended 2:1 molar ratio of piperazine to 3,4-dichloronitrobenzene. |

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses, 10. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Academia.edu. (n.d.). Carbon dioxide absorption with aqueous potassium carbonate promoted by piperazine. Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. Retrieved from [Link]

-

UM Research Repository. (2022, April 26). Mixture of piperazine and potassium carbonate to absorb CO2 in the packed column: Modelling study. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Retrieved from [Link]

-

Homework For You. (2020). Copyright Catalyst Education 2020. Retrieved from [Link]

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homeworkforyou.com [homeworkforyou.com]

- 4. (PDF) Carbon dioxide absorption with aqueous potassium carbonate promoted by piperazine [academia.edu]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. wlv.openrepository.com [wlv.openrepository.com]

- 7. researchgate.net [researchgate.net]

- 8. Mixture of piperazine and potassium carbonate to absorb CO2 in the packed column: Modelling study - UM Research Repository [eprints.um.edu.my]

One-Pot Synthesis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine: An Application Note and Detailed Protocol

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The symmetrical 1,4-diarylpiperazine framework, in particular, is of significant interest due to its presence in a wide range of biologically active compounds. This application note provides a detailed, one-pot protocol for the synthesis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, a potentially valuable intermediate for drug discovery and materials science.

The synthesis is achieved through a classical nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the phenyl ring is crucial for this reaction, as it activates the aromatic ring towards nucleophilic attack by the secondary amine of piperazine. This activation allows for the sequential displacement of the chlorine atoms from two molecules of 1,2-dichloro-4-nitrobenzene by a single molecule of piperazine in a one-pot setup, which is both time and resource-efficient.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, including the underlying mechanism, a step-by-step protocol, and safety considerations.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The one-pot synthesis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine proceeds via a two-step nucleophilic aromatic substitution mechanism. In the first step, one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the carbon atom bearing a chlorine atom in 1,2-dichloro-4-nitrobenzene. This attack is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the monosubstituted intermediate, 1-(2-chloro-4-nitrophenyl)piperazine. In the second step, the remaining secondary amine of the monosubstituted piperazine attacks a second molecule of 1,2-dichloro-4-nitrobenzene, following the same mechanistic pathway to yield the final disubstituted product.

Caption: Reaction scheme for the one-pot synthesis.

Experimental Protocol

This protocol outlines a representative one-pot synthesis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine. The quantities provided are for a laboratory-scale synthesis and can be adjusted as needed.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Stoichiometric Ratio | Amount |

| Piperazine | 86.14 | 1.0 | 0.86 g (10 mmol) |

| 1,2-dichloro-4-nitrobenzene | 192.00 | 2.2 | 4.22 g (22 mmol) |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 2.10 g (25 mmol) |

| Dimethylformamide (DMF) | - | - | 50 mL |

| Deionized Water | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions

-

1,2-dichloro-4-nitrobenzene: This compound is toxic and an irritant. Avoid contact with skin and eyes.[1][2][3][4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4]

-

Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add piperazine (0.86 g, 10 mmol), 1,2-dichloro-4-nitrobenzene (4.22 g, 22 mmol), and sodium bicarbonate (2.10 g, 25 mmol).

-

Add 50 mL of dimethylformamide (DMF) to the flask. The sodium bicarbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

-

Reaction:

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the reaction mixture to 100-110 °C with constant stirring.

-

Maintain this temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate of the crude product should form.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any remaining DMF and inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system would be ethanol or a mixture of ethyl acetate and hexane.

-

Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Experimental Workflow

Caption: Step-by-step experimental workflow.

Characterization

The final product, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Melting Point: Determination of the melting point and comparison with literature values if available.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

This application note provides a comprehensive and detailed one-pot protocol for the synthesis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine. The described method, based on the well-established nucleophilic aromatic substitution reaction, offers an efficient and straightforward route to this potentially valuable chemical intermediate. By following the outlined procedure and adhering to the safety precautions, researchers can reliably synthesize this compound for further applications in drug discovery and materials science.

References

-

Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. [Link]

-

Sdfine. 1-chloro-2-nitrobenzene. [Link]

-

oxfordlabchem.com. material safety data sheet - ortho chloro nitro benzene (oncb). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

Application Note: Catalytic Methods for the N,N'-Diarylation of Piperazine

Target Audience: Researchers, synthetic scientists, and drug development professionals. Applications: Synthesis of serotonin (5-HT) receptor ligands, antidepressants, antifungals, and complex active pharmaceutical ingredients (APIs).

Executive Summary

N-Aryl and N,N'-diarylpiperazines are privileged structural motifs in medicinal chemistry[1]. While the mono-arylation of piperazine is a standard transformation, the controlled N,N'-diarylation —particularly the synthesis of asymmetric (hetero-diaryl) piperazines—presents significant chemoselectivity challenges. This application note provides a comprehensive, field-proven guide to the catalytic N,N'-diarylation of piperazine. It details the mechanistic causality behind catalyst and ligand selection, offers optimized reaction matrices, and outlines self-validating protocols for both symmetric and asymmetric diarylation workflows.

Mechanistic Insights & Causality (The "Why")

The functionalization of piperazine via transition-metal catalysis typically proceeds through the Buchwald-Hartwig cross-coupling (Pd-catalyzed) or Ullmann-type condensation (Cu-catalyzed). For high-yielding diarylation, Palladium catalysis is generally preferred due to its broad substrate scope and lower required temperatures compared to Copper [2].

The Challenge of Chemoselectivity

Piperazine possesses two sterically and electronically identical secondary amines. In a stoichiometric mixture, the first arylation increases the steric bulk but often alters the nucleophilicity of the second nitrogen only marginally. Consequently, competitive bis-arylation is a major side reaction when mono-arylation is the goal.

-

For Symmetric Diarylation: This is easily achieved by using an excess of the aryl halide (≥2.2 equiv) and a strong base.

-

For Asymmetric Diarylation: A sequential approach is mandatory. The first step requires either a massive excess of piperazine (to statistically favor mono-arylation) or highly selective catalysts (e.g., 2,2′-bipyridine liganded Ni catalysts, which selectively yield mono-arylpiperazines even with stoichiometric reagents) [1].

The Catalytic Cycle

The Pd-catalyzed amination relies on three fundamental steps. Understanding these steps dictates our experimental choices:

-

Oxidative Addition: The Pd(0) species inserts into the Ar–X bond. Causality: Electron-rich, bulky ligands (like RuPhos or BrettPhos ) accelerate this step, allowing the use of cheaper, less reactive aryl chlorides [2].

-

Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) complex, followed by deprotonation by the base. Causality: Strong bases like NaOtBu drive this step rapidly, but for base-sensitive substrates, weaker bases like Cs₂CO₃ must be used in conjunction with more active catalysts.

-

Reductive Elimination: The C–N bond is formed, releasing the product and regenerating Pd(0). Causality: The steric bulk of biarylphosphine ligands forces the substrate moieties together, drastically accelerating reductive elimination and preventing catalyst deactivation.

Caption: Pd-Catalyzed Buchwald-Hartwig Catalytic Cycle for Piperazine Arylation.

Catalyst & Ligand Selection Matrix

The choice of reagents is not arbitrary; it is a calculated response to the substrate's electronic and steric properties.

| Objective | Metal Precursor | Ligand | Base | Solvent | Causality / Rationale |

| Symmetric Diarylation (Aryl Bromides) | Pd₂(dba)₃ | BINAP or dppf | NaOtBu | Toluene | Pd₂(dba)₃ provides immediate Pd(0). BINAP is cost-effective and highly efficient for unhindered aryl bromides. NaOtBu ensures rapid deprotonation. |

| Diarylation with Aryl Chlorides | Pd(OAc)₂ | RuPhos | NaOtBu | 1,4-Dioxane | RuPhos is specifically designed to facilitate the difficult oxidative addition of Ar-Cl bonds [2]. Dioxane allows higher reaction temperatures (100 °C). |

| Base-Sensitive Substrates | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | t-Amyl Alcohol | Cs₂CO₃ is a milder base that prevents the degradation of esters or enolizable ketones. BrettPhos compensates for the weaker base by accelerating the catalytic cycle. |

| Selective Mono-Arylation (Step 1) | Ni(OAc)₂ | 2,2′-bipyridine | NaH / t-AmOH | THF | The Ni/bipyridine system uniquely prevents over-arylation, allowing 1:1 stoichiometry without excess piperazine [1]. |

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure the scientist can verify the success of each mechanistic step before proceeding.

Protocol A: Symmetric N,N'-Diarylation (One-Pot)

Use this protocol when attaching identical aryl groups to both nitrogen atoms of piperazine.

Reagents:

-

Piperazine: 1.0 mmol

-

Aryl Bromide: 2.2 mmol (10% excess to ensure full conversion)

-

Pd₂(dba)₃: 0.02 mmol (2 mol% Pd)

-

BINAP: 0.04 mmol (4 mol%)

-

NaOtBu: 3.0 mmol

-

Anhydrous Toluene: 10 mL

Step-by-Step Methodology:

-

Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, BINAP, and NaOtBu.

-

Substrate Addition: Add piperazine and the aryl bromide. If the aryl bromide is a liquid, add it after the solvent via a microsyringe.

-

Solvent & Degassing: Add anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and degrades phosphine ligands. Strict anaerobiosis is critical.

-

Heating: Heat the reaction mixture to 100 °C for 12 hours.

-

Validation Check 1 (TLC): Sample the reaction. The disappearance of the aryl bromide (UV active, high Rf in 4:1 Hexanes/EtOAc) validates the completion of the oxidative addition and subsequent steps.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove Pd black and inorganic salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sequential Asymmetric N,N'-Diarylation

Use this protocol to synthesize piperazines with two different aryl substituents (Ar¹ ≠ Ar²).

Caption: Experimental Workflow for Sequential Asymmetric N,N'-Diarylation.

Step 1: Selective Mono-Arylation

-

Reaction Setup: Combine Piperazine (5.0 mmol, 5.0 equiv), Ar¹-Br (1.0 mmol), Pd(OAc)₂ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 mmol) in 10 mL anhydrous toluene.

-

Causality: The 5-fold excess of piperazine statistically overwhelms the reaction, ensuring the Pd-complex encounters free piperazine rather than the mono-arylated product, suppressing bis-arylation.

-

-

Execution: Stir at 80 °C for 8 hours under N₂.

-

Validation Check (LC-MS): Analyze an aliquot. You must observe the[M+H]⁺ peak corresponding to the mono-arylpiperazine. The absence of the [M+H]⁺ peak for the bis-arylated byproduct validates the stoichiometric strategy.

-

Isolation: Wash the mixture with water (3 × 20 mL). The excess unreacted piperazine is highly water-soluble and will partition into the aqueous layer, while the mono-arylpiperazine remains in the organic layer. Dry over MgSO₄ and concentrate.

Step 2: Second Arylation (Hetero-diarylation)

-

Reaction Setup: To the isolated mono-arylpiperazine (1.0 equiv), add Ar²-Cl (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) in 1,4-Dioxane (0.1 M).

-

Causality: Ar²-Cl is less reactive than a bromide. RuPhos is specifically utilized here to force the oxidative addition of the Ar–Cl bond[2]. Cs₂CO₃ is used to tolerate potential functional groups introduced by Ar¹.

-

-

Execution: Stir at 100 °C for 12 hours under N₂.

-

Final Validation: Confirm product formation via NMR (distinct aromatic regions for Ar¹ and Ar²) and LC-MS. Purify via silica gel chromatography.

References

-

Title: Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine Source: Tetrahedron Letters, 2000, 41(16), 2881-2884. URL: [Link]

-

Title: Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry, 2004, 69(26), 9135-9142. URL: [Link]

Application Notes and Protocols: A Comprehensive Guide to the Isolation of Bis-Aryl Piperazine Impurities from Mono-Aryl Piperazine Synthesis

Introduction

Mono-aryl piperazines are a ubiquitous structural motif in a vast array of pharmaceuticals, acting as crucial pharmacophores in drugs targeting central nervous system disorders, cancer, and infectious diseases. Their synthesis is a cornerstone of medicinal chemistry and process development. A common and often challenging issue in the synthesis of mono-aryl piperazines is the formation of the corresponding bis-aryl piperazine impurity. This over-arylation not only consumes valuable starting materials but also complicates downstream purification, necessitating robust analytical and preparative strategies to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements set by regulatory bodies like the FDA and EMA.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding, analyzing, and isolating the bis-aryl piperazine impurity. We will delve into the mechanistic origins of this impurity, present validated analytical methods for its detection and quantification, and provide detailed, step-by-step protocols for its isolation using various chromatographic and non-chromatographic techniques. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.

Formation of the Bis-Aryl Piperazine Impurity: A Mechanistic Overview

The two most prevalent methods for the synthesis of N-arylpiperazines are the Buchwald-Hartwig amination and the Ullmann condensation. Both of these cross-coupling reactions, while powerful, can lead to the formation of the undesired 1,4-diarylpiperazine (bis-impurity) if the reaction conditions are not carefully controlled.

1. Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation is a workhorse in modern organic synthesis due to its high functional group tolerance and broad substrate scope.[3] The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base, and reductive elimination to yield the mono-aryl piperazine. However, the mono-substituted product still possesses a reactive N-H bond and can compete with the starting piperazine for the catalyst, leading to a second arylation and the formation of the bis-impurity.

-

Key Factors Influencing Bis-Impurity Formation:

-

Stoichiometry: An excess of the aryl halide relative to piperazine significantly favors the formation of the bis-impurity.

-

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of the second arylation.

-

Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand can influence the relative rates of the first and second arylations.

-

Base: The choice and concentration of the base can impact the deprotonation equilibrium and, consequently, the reaction pathway.

-

2. Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds. It typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination. The mechanism is thought to involve the formation of a copper-amide intermediate, which then reacts with the aryl halide. Similar to the palladium-catalyzed counterpart, the mono-aryl piperazine product can undergo a second arylation to yield the bis-impurity.

Analytical Characterization: Detecting and Quantifying the Bis-Aryl Impurity

Accurate and precise analytical methods are paramount for monitoring the formation of the bis-aryl impurity during reaction optimization and for confirming the purity of the final product. A multi-pronged analytical approach, employing orthogonal techniques, provides the most comprehensive understanding of the impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and quantitative accuracy.[1][4]

Table 1: Representative HPLC Method Parameters for Mono- and Bis-Aryl Piperazine Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reversed-phase column offering good retention and separation of moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent, improving peak shape for basic compounds like piperazines by minimizing interactions with residual silanols on the stationary phase. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution is typically necessary to resolve the mono- and bis-aryl products, which can have significantly different retention times. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm (or wavelength of maximum absorbance for the aryl group) | Provides good sensitivity for aromatic compounds. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation: Any analytical method used for impurity quantification must be validated according to ICH guidelines (Q2(R1)) to ensure its reliability.[5][6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

-

Accuracy: The closeness of the test results to the true value.[4]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Orthogonal Analytical Techniques

To ensure comprehensive impurity profiling, it is advisable to employ an orthogonal analytical method, which separates the components by a different mechanism.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable piperazine derivatives. Derivatization may be necessary to improve volatility.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the identification of unknown impurities.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation and quantification of impurities, particularly at higher concentrations.

Isolation and Purification Protocols

The choice of purification method depends on the scale of the synthesis, the physical properties of the mono- and bis-aryl piperazines, and the desired final purity.

Protocol 1: Isolation by Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying multi-gram quantities of compounds.[9][10]

Experimental Workflow for Flash Chromatography

Caption: Workflow for Flash Chromatography Purification.

Step-by-Step Methodology:

-

Thin-Layer Chromatography (TLC) Method Development:

-

Before performing flash chromatography, optimize the separation on a TLC plate.

-

Spot the crude reaction mixture on a silica gel TLC plate.

-

Develop the plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate).

-

The ideal solvent system will show good separation between the mono-aryl piperazine (typically more polar) and the bis-aryl piperazine (typically less polar), with an Rf value of ~0.2-0.4 for the mono-aryl product.

-

-

Column Packing:

-

Select an appropriately sized flash chromatography column based on the amount of crude material.

-

Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

-

Pack the column with the slurry, ensuring no air bubbles are trapped.